molecular formula C11H11N3O B1491240 1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098030-70-5

1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491240
CAS No.: 2098030-70-5
M. Wt: 201.22 g/mol
InChI Key: IERIGWQOSKBHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole is a synthetic derivative based on the 1H-imidazo[1,2-b]pyrazole scaffold, a fused, nitrogen-rich heterocyclic system of significant interest in medicinal and materials chemistry . This class of compounds has attracted attention due to its diverse and useful bioactivities, which include antimicrobial, anticancer, and anti-inflammatory properties . The core structure is also recognized as a potential non-classical isostere of indole, a substitution that has been shown in matched-pair comparisons to significantly improve solubility in aqueous media, a valuable characteristic for drug development . The presence of the furan ring, a heteroaromatic group, at the 6-position may influence the compound's electronic properties and binding affinity, making it a candidate for further exploration in various research applications . The imidazo[1,2-b]pyrazole scaffold can be efficiently functionalized using modern synthetic methodologies, including selective metalation and cross-coupling reactions, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethyl-6-(furan-2-yl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-13-5-6-14-11(13)8-9(12-14)10-4-3-7-15-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERIGWQOSKBHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure integrates features from furan, imidazole, and pyrazole, which contribute to its biological properties. The synthesis often involves cyclocondensation reactions of appropriate precursors. A typical synthetic route includes the reaction of furan derivatives with hydrazines under acidic conditions to form the imidazo[1,2-b]pyrazole core.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial, anti-inflammatory, and anticancer properties. Below are summarized findings from various studies:

Antimicrobial Activity

A study evaluated several pyrazole derivatives for their antimicrobial efficacy. Among them, this compound demonstrated notable activity against various pathogens. The minimum inhibitory concentration (MIC) values for this compound were recorded at low concentrations, indicating potent antimicrobial effects.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Candida albicans0.751.5

These results suggest that the compound can effectively inhibit the growth of both bacterial and fungal strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies showed that this compound induces apoptosis in cancer cells and inhibits cell proliferation.

Cell Line IC50 (μM) Mechanism
A549 (lung cancer)12.5Apoptosis induction
MCF7 (breast cancer)15.0Cell cycle arrest
HCT116 (colon cancer)10.0Inhibition of Aurora-A kinase

These findings highlight its potential as a lead compound for developing new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrazole derivatives, this compound was one of the most effective compounds tested against Staphylococcus aureus. The study utilized time-kill assays to assess bactericidal activity and confirmed that the compound effectively reduced bacterial counts over time .

Case Study 2: Antitumor Mechanism

Another investigation focused on the mechanism of action of this compound in A549 lung cancer cells. The study revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a clear pathway through which the compound exerts its anticancer effects .

Comparison with Similar Compounds

Physicochemical Properties

Key comparisons with indole-based drugs and other imidazo[1,2-b]pyrazole derivatives are summarized below:

Compound logD pKa Aqueous Solubility Key Substituents Reference
Pruvanserin (Indole-based drug) 3.8 6.4 Moderate Indole, piperazine
1H-Imidazo[1,2-b]pyrazole analog (4) 2.5 7.3 High Imidazo core, piperazine
1-Ethyl-6-(furan-2-yl)-1H-imidazo... ~2.7* ~7.1* High* Ethyl, furan-2-yl
1-(2-Chloroethyl)-6-cyclopropyl... N/A N/A Moderate Chloroethyl, cyclopropyl
6-(Thiophen-2-yl)-1H-imidazo... ~3.0* ~7.0* Moderate Thiophene-2-yl

*Estimated based on structural analogs.

Key Observations :

  • Replacement of indole with the imidazo[1,2-b]pyrazole core reduces logD (indicating lower lipophilicity) and improves solubility .
  • The ethyl group at position 1 may further enhance solubility compared to bulkier substituents (e.g., chloroethyl in ).
  • Furan-2-yl substitution provides distinct electronic effects compared to thiophene (e.g., stronger electron-donating capacity), influencing charge-transfer properties in photochemical applications .
Photophysical Properties :
  • Push-Pull Dyes (e.g., 14e) : Show strong absorbance at 430 nm (ε > 10,000 M⁻¹cm⁻¹) and fluorescence in visible spectra, attributed to intramolecular charge transfer (ICT) .
  • Furan vs. Thiophene : Furan’s lower electron density compared to thiophene may reduce ICT efficiency but improve solubility in polar solvents .

Metabolic Stability and Toxicity

  • Imidazo[1,2-b]pyrazole derivatives generally exhibit higher resistance to cytochrome P450 oxidation than indole analogs due to reduced aromatic π-system reactivity .
  • Ethyl and furan substituents are less likely to form toxic metabolites compared to chloroethyl groups .

Preparation Methods

Multicomponent Reaction Approach

A robust and green synthetic route involves a three- or four-component reaction of enaminones, benzaldehyde derivatives, hydrazine hydrochloride, and sometimes ethyl cyanoacetate in aqueous media with ammonium acetate as a catalyst. This method can be adapted to incorporate a furan-2-yl substituent by using furan-2-carbaldehyde or furan-containing enaminones as starting materials.

Reaction Scheme:

Component Role
Enaminone (with ethyl substituent) Provides pyrazole core
Furan-2-carbaldehyde Introduces furan-2-yl substituent at position 6
Hydrazine hydrochloride Source of hydrazine for pyrazole ring formation
Ammonium acetate Catalyst in aqueous medium

Conditions:

  • Reflux in water or ethanol
  • Reaction time: 1–3 hours
  • Yields: Moderate to good (60–77%) depending on substituents

Table 1: Representative Yields and Melting Points of Pyrazole Derivatives

Product R (at 1-position) Ar (at 6-position) Yield (%) Melting Point (°C)
This compound analogue Ethyl 2-Furyl 63–73 162–172

This approach is notable for its simplicity, environmental friendliness, and operational ease, avoiding complex purification steps.

Sequential One-Pot GBB Three-Component Reaction

Another efficient method involves the microwave-assisted synthesis of 5-aminopyrazole intermediates followed by a GBB three-component reaction with aldehydes and isocyanides to yield the imidazo[1,2-b]pyrazole scaffold.

Key Features:

  • Microwave irradiation accelerates the formation of 5-aminopyrazoles (10 min at 80 °C)
  • Subsequent GBB reaction proceeds at room temperature within 15 min
  • Overall yields up to 83%
  • Avoids chromatographic purification

Adaptation for 1-ethyl-6-(furan-2-yl) substitution:

  • Use of furan-2-carbaldehyde as the aldehyde component
  • Use of ethyl-substituted pyrazole precursor

This method allows rapid access to diverse substitution patterns on the imidazo[1,2-b]pyrazole core, including the 1-ethyl and 6-(furan-2-yl) substituents.

Cyclocondensation of 2-Aminopyrazole with α,β-Unsaturated Carbonyl Compounds

Comparative Analysis of Preparation Methods

Method Reaction Type Key Reagents Reaction Time Yield (%) Advantages Limitations
Multicomponent Reaction in Water 3- or 4-component MCR Enaminone, furan-2-carbaldehyde, hydrazine HCl, ammonium acetate 1–3 hours reflux 63–73 Green, simple, mild conditions Moderate yields, limited to certain substituents
Microwave-assisted GBB 3CR Sequential one-pot 5-Aminopyrazole, furan-2-carbaldehyde, isocyanide, TFA 25 min total Up to 83 Fast, high yield, no chromatography Requires microwave setup, sensitive to water presence
Cyclocondensation of 2-Aminopyrazole Stepwise cyclization 2-Aminopyrazole, α,β-unsaturated carbonyls Several hours Variable Precise substitution control Multi-step, purification needed

Detailed Research Findings

  • The multicomponent reaction method demonstrated the first reported synthesis of aryl/heteroaryl substituted pyrazoles including furan-2-yl derivatives with yields around 63–73% and melting points consistent with literature values.

  • Microwave-assisted GBB reactions provide rapid and efficient synthesis of imidazo[1,2-b]pyrazoles with diverse substituents, including furan-2-yl groups, with yields up to 83%, and mild reaction conditions that minimize side products.

  • The cyclocondensation approach remains a classical, well-understood pathway, though less efficient for large-scale or rapid synthesis compared to MCRs and microwave methods.

Summary Table of Key Spectral Data for this compound Analogs

Parameter Observed Data
Melting Point 162–172 °C
IR (cm⁻¹) NH stretch ~3120 br
¹H NMR (DMSO-d6) Signals at δ 6.27 (pyrazolyl-H), 7.01–7.36 (furyl protons), 2.21 (ethyl CH3)
¹³C NMR (DMSO-d6) Peaks at 11.01, 101.53, 123.73, 124.77, 128.03, 138.05, 140.03, 146.59
Mass Spectrometry (EIMS) Molecular ion peak consistent with C8H8N2O (m/z 148) for related pyrazole derivatives

Q & A

Q. What are the key synthetic strategies for functionalizing the 1H-imidazo[1,2-b]pyrazole scaffold?

The scaffold can be selectively functionalized using:

  • Br/Mg-exchange : Reacting brominated derivatives (e.g., 5a) with iPrMgCl·LiCl generates magnesiated intermediates, enabling cross-couplings with aryl halides (57–89% yield) using Pd(OAc)₂/SPhos or PEPPSI-iPr catalysts depending on substrate electronics .
  • TMP-base metalations : Using TMP₂Zn·MgCl₂·2LiCl (9) allows regioselective zincation at positions 2 or 3, followed by allylation, acylation, or Negishi couplings (50–81% yield) .
  • Sequential functionalization : SEM-protected derivatives undergo stepwise bromination, metalation, and electrophile trapping to achieve tetra-substituted products .

Q. How is solubility enhanced in 1H-imidazo[1,2-b]pyrazole derivatives compared to indole analogs?

Comparative studies of the indole drug pruvanserin (3) and its 1H-imidazo[1,2-b]pyrazole isostere (4) revealed:

  • Lower logD : The isostere’s logD decreased, indicating reduced hydrophobicity.
  • Improved aqueous solubility : Enhanced by ~10-fold due to altered pKa (7.3 vs. 6.4 for indole NH) .
Property Pruvanserin (Indole) Isostere (1H-imidazo[1,2-b]pyrazole)
logD HigherLower
Aqueous Solubility LowSignificantly Improved
pKa 6.4 (piperazine NH)7.3 (core NH deprotonation)

Advanced Research Questions

Q. What methodologies enable the synthesis of push–pull dyes from functionalized 1H-imidazo[1,2-b]pyrazoles?

Fragmentation of metalated intermediates (e.g., 13) generates push–pull dyes (14) with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core:

  • Fragmentation conditions : TMP₂Zn·MgCl₂·2LiCl (9) at 0°C for 30–150 min induces pyrazole ring cleavage, yielding dyes (67–96% yield) .
  • Optoelectronic tuning : Substituents at position 2 (aryl, thienyl, benzoyl) modulate intramolecular charge transfer (ICT). For example, 14e (benzoyl) exhibits a red-shifted absorption peak at 430 nm and enhanced photoluminescence due to strong acceptor properties .

Q. How do photophysical properties vary among push–pull dyes derived from this scaffold?

UV/vis and photoluminescence (PL) spectra reveal:

  • 14a–14d (aryl/thienyl substituents): Absorb in UV range (λmax ~350 nm) with weak visible absorption.
  • 14e (benzoyl): Distinct second absorption band at 430 nm (ε > 10,000 M⁻¹cm⁻¹) and strong yellow fluorescence due to A–π–D–π–A quadrupolar interactions .
Compound Absorption λmax (nm) Emission λmax (nm) Quantum Yield
14a 350420Low
14e 430550High

Q. What strategies resolve contradictions in regioselectivity during metalation?

  • Positional control : Use of TMPMgCl·LiCl (8) at 20°C selectively metalates position 3, while TMP₂Zn·MgCl₂·2LiCl (9) targets position 2.
  • Substrate prefunctionalization : Bromination at position 7 (via NBS) directs subsequent metalation away from sterically hindered regions .
  • Catalyst optimization : Electron-rich aryl halides require Pd(OAc)₂/SPhos, whereas electron-deficient substrates perform better with PEPPSI-iPr .

Methodological Considerations

Q. How are SEM-protected intermediates utilized in multi-step syntheses?

  • SEM protection : Ensures stability during bromination and metalation.
  • Deprotection : CsF/18-crown-6 in acetonitrile removes SEM groups (57% yield) without side reactions .

Q. What analytical techniques validate functionalization success?

  • NMR : ¹³C/¹H NMR confirms regiochemistry (e.g., downfield shifts for acylated positions).
  • Mass spectrometry : HRMS verifies molecular weights of intermediates (e.g., 10j: [M+H]+ = 489.1123).
  • X-ray crystallography : Resolves ambiguities in push–pull dye structures (e.g., 14e’s planar π-system) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.